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Compound of Interest

Compound Name: ZINC00881524

Cat. No.: B1683633 Get Quote

In the landscape of kinase drug discovery, Rho-associated coiled-coil containing protein kinase

(ROCK) has emerged as a significant therapeutic target for a multitude of diseases, including

cancer, glaucoma, and cardiovascular disorders. The development of potent and selective

ROCK inhibitors is a key focus for many researchers. This guide provides a comparative

analysis of ZINC00881524 and other novel ROCK inhibitors, offering a resource for scientists

and drug development professionals.

Overview of ZINC00881524
ZINC00881524 is commercially available and identified as a ROCK inhibitor. It has been used

in research to decrease ROCK1 levels and proliferation in breast cancer cell lines when

combined with CNN1 knockdown.[1] However, detailed public information regarding its

biochemical potency (such as IC50 values against ROCK1 and ROCK2), kinase selectivity

profile, and in vivo efficacy is limited. Researchers considering ZINC00881524 for their studies

should be aware that its performance characteristics are not as well-documented as other

inhibitors discussed in this guide.

Comparative Analysis of Novel ROCK Inhibitors
A direct quantitative comparison of ZINC00881524 with other novel ROCK inhibitors is

challenging due to the lack of publicly available data for ZINC00881524. However, a

comparative analysis of several other recently developed ROCK inhibitors can provide valuable

insights for researchers. The following tables summarize the available quantitative data for a

selection of these compounds.
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Inhibitor ROCK1 IC50 (nM) ROCK2 IC50 (nM) Notes

RKI-18 397 349

A potent inhibitor with

anti-migratory and

anti-invasive activities.

[2][3]

D25 47.2 33.8

Surpasses the

potency of Netarsudil

and shows significant

IOP-lowering effects

in rabbit models.[4]

R3 Weaker than D25 Weaker than D25

Demonstrates

favorable lipophilicity

and good selectivity,

suggesting a safer

profile for ocular

delivery.[4]

ATS907 (Metabolite

ATS907M1)
7.8 (ATS907M1) 7.5 (ATS907M1)

The parent compound

ATS907 is a prodrug

that is rapidly

converted to the more

potent and selective

metabolite

ATS907M1.[5]

Y-27632
~140 (IC50 for

ROCK1)
300 (Ki for ROCK2)

A widely used

research tool, but

known to have off-

target effects at higher

concentrations.[6][7]

Fasudil (HA-1077) - -

An approved drug in

Japan for cerebral

vasospasm, often

used as a reference

compound.
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Note: IC50 values can vary depending on the assay conditions. The data presented here is for

comparative purposes.

Signaling Pathways and Experimental Workflows
To aid in the understanding of ROCK inhibition and the evaluation of novel compounds, the

following diagrams illustrate the ROCK signaling pathway and a general experimental workflow

for inhibitor testing.
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Caption: The ROCK signaling pathway, a key regulator of the actin cytoskeleton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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